molecular formula C23H30N2O5 B361944 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 898601-56-4

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B361944
CAS No.: 898601-56-4
M. Wt: 414.5g/mol
InChI Key: YRCLPYFDMHMQNG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with three methoxy groups at positions 3, 4, and 5, and a morpholino group attached to a p-tolyl ethyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-morpholino-2-(p-tolyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamide core can produce 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)amine.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the morpholino and p-tolyl groups, resulting in different chemical properties and reactivity.

    N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and biological activity.

Uniqueness

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to the combination of methoxy, morpholino, and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-16-5-7-17(8-6-16)19(25-9-11-30-12-10-25)15-24-23(26)18-13-20(27-2)22(29-4)21(14-18)28-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCLPYFDMHMQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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